molecular formula C10H12O2 B13598093 1-(3-Methoxyphenyl)prop-2-en-1-ol CAS No. 58824-50-3

1-(3-Methoxyphenyl)prop-2-en-1-ol

Cat. No.: B13598093
CAS No.: 58824-50-3
M. Wt: 164.20 g/mol
InChI Key: FDESMAFLUNEGPG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)prop-2-en-1-ol is a secondary alcohol featuring a propenol (prop-2-en-1-ol) backbone substituted with a 3-methoxyphenyl group at the hydroxyl-bearing carbon. The methoxy group at the meta-position of the aromatic ring introduces electron-donating effects, influencing the compound’s electronic distribution, solubility, and reactivity. This structure is pivotal in synthetic chemistry, particularly in annulation reactions and as a precursor for bioactive molecules, as seen in analogs like chalcones and heterocyclic systems .

Properties

IUPAC Name

1-(3-methoxyphenyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h3-7,10-11H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDESMAFLUNEGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297566
Record name α-Ethenyl-3-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58824-50-3
Record name α-Ethenyl-3-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58824-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethenyl-3-methoxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxyphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural motifs with 1-(3-Methoxyphenyl)prop-2-en-1-ol, differing in substituent position, functional groups, or aromatic systems. Key comparisons are summarized in Table 1.

Substituent Position and Electronic Effects

  • 1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol (CAS: 80868-64-0): The methoxy group shifts to the para-position, and a methyl group is added at the 2-position of the phenyl ring. Such positional changes may also influence hydrogen-bonding patterns in crystal packing .
  • 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (CAS: 10535-17-8): The additional methoxy and diol groups enhance polarity and hydrogen-bonding capacity, likely increasing solubility in polar solvents. The extended structure may also confer higher thermal stability compared to simpler allylic alcohols .

Functional Group Modifications

  • 1-(N,N-Dimethylamino)prop-2-en-1-ol: Replacement of the aromatic ring with a dimethylamino group transforms the electronic profile from aromatic to aliphatic.
  • 1-(3-Chloro-5-methoxyphenyl)-2-methylpropan-1-ol (CAS: 2011817-64-2): Introduction of a chloro group (electron-withdrawing) at the 5-position and a methyl branch on the propanol chain creates steric and electronic contrasts. The chloro group may enhance electrophilic substitution resistance but reduce solubility in nonpolar media compared to the purely methoxy-substituted analog .

Extended Aromatic Systems

  • 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one: Incorporation of a quinoline ring and ketone group introduces conjugation and planar rigidity.
  • 1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one :
    Multiple hydroxyl groups enable extensive hydrogen bonding, increasing melting points and stability in aqueous environments. The ketone group alters redox behavior, making this compound more reactive in condensation reactions than the alcohol-focused target molecule .

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Key Substituents/Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Effects Reference
This compound 3-methoxyphenyl, allylic alcohol C10H12O2 164.20 Moderate polarity, annulation precursor
1-(4-Methoxy-2-methylphenyl)prop-2-en-1-ol 4-methoxy, 2-methylphenyl C11H14O2 178.23 Increased steric hindrance
1-(3-Chloro-5-methoxyphenyl)-2-methylpropan-1-ol 3-chloro-5-methoxy, branched chain C11H15ClO2 214.69 Electron-withdrawing effects
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one Quinoline core, ketone C25H19ClNO2 406.88 Conjugation-enhanced bioactivity

Research Findings and Implications

  • Reactivity in Annulation Reactions: The allylic alcohol group in this compound facilitates cyclization reactions, as seen in analogs like 1-(2-aminophenyl)prop-2-en-1-ol, which undergoes efficient [4+2] heterocyclization to form tetrahydroquinolines .
  • Hydrogen-Bonding Networks : The hydroxyl and methoxy groups enable diverse hydrogen-bonding motifs, critical in crystal engineering. For example, Etter’s graph-set analysis highlights how such groups direct molecular aggregation .

Biological Activity

1-(3-Methoxyphenyl)prop-2-en-1-ol, also known as a methoxyphenyl derivative, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a prop-2-en-1-ol backbone with a methoxy group attached to a phenyl ring. This structure is crucial for its biological activity, influencing its interaction with biological targets.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7) and gastric cancer cells. It disrupts key signaling pathways involved in cell growth and survival.
  • Tubulin Interaction : Similar to other compounds in its class, it may interact with tubulin, leading to inhibition of microtubule polymerization. This action can result in cell cycle arrest and apoptosis in cancer cells .

Antiproliferative Effects

The antiproliferative activity of this compound has been quantified in several studies. Here are some notable findings:

Cell Line IC50 (nM) Mechanism
MCF-7 (breast)10 - 33Inhibition of tubulin polymerization
MDA-MB-231 (triple-negative breast cancer)23 - 33Apoptosis induction via G2/M arrest
HER2-positive gastric cancerNot specifiedDisruption of ELF3-MED23 interaction

These results indicate that the compound is particularly potent against breast cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutic agents like CA-4 .

Case Studies

Several case studies have highlighted the potential of this compound in preclinical settings:

  • Breast Cancer Study : In vitro studies using MCF-7 cells showed that treatment with the compound led to significant apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry confirmed these findings, indicating a promising avenue for further development as an anticancer agent .
  • Gastric Cancer Research : In gastric cancer models, the compound was found to effectively downregulate HER2 expression, which is critical for the proliferation of HER2-positive tumors. This suggests that it could be beneficial for patients who are resistant to traditional HER2-targeted therapies .

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